Ethyl 4-oxo-2-nonenoate
Overview
Description
Ethyl 4-oxo-2-nonenoate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . . This compound is characterized by the presence of a keto group at the fourth position and an ester group at the second position of the nonenoic acid chain.
Preparation Methods
Ethyl 4-oxo-2-nonenoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions to form the desired product . The reaction typically requires a base such as sodium ethoxide and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-oxo-2-nonenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-oxo-2-nonenoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-2-nonenoate involves its interaction with specific molecular targets. The keto group can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-oxo-2-nonenoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but lacks the nonenoic acid chain.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
4-Oxo-2-nonenoic acid: Similar but lacks the ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Introduction
Ethyl 4-oxo-2-nonenoate, a compound derived from lipid peroxidation, has garnered attention in scientific research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in health and disease, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a keto group and an ester functional group. This structure allows it to participate in various biochemical reactions, influencing cellular processes.
Property | Description |
---|---|
Chemical Formula | C₁₁H₁₄O₃ |
Molecular Weight | 198.23 g/mol |
Appearance | Colorless liquid |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Reactive Electrophile Formation : It can form adducts with nucleophiles such as glutathione, which may influence oxidative stress responses.
- Modification of Proteins : this compound can react with amino acids in proteins, leading to changes in their structure and function, which is crucial in the context of oxidative stress and degenerative diseases .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been demonstrated against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound's potential anticancer properties have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, the compound can activate stress response pathways that lead to cell death in cancer cells while sparing normal cells .
Case Studies
- Study on Lipid Peroxidation Products :
- A study examined the effects of lipid peroxidation products on bovine heart mitochondria, revealing that this compound significantly alters mitochondrial function more than related compounds like 4-hydroxy-2-nonenal (HNE). It was found to increase mitochondrial membrane permeability and inhibit endogenous antioxidant systems, suggesting a role in oxidative damage .
- Reactivity with Aminomethylphenols :
Research Findings Summary
The following table summarizes key findings from recent research on this compound:
Properties
IUPAC Name |
ethyl 4-oxonon-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYODZBWNXBBERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.